![molecular formula C27H24O3 B15284890 [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is a complex organic compound characterized by its unique structural configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds through aldol condensation reactions. The reaction conditions usually require a base catalyst, such as sodium hydroxide, and an appropriate solvent like ethanol. The final step involves esterification, where the intermediate compound reacts with phenylpropanoic acid under acidic conditions to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Reduction: The major product is typically an alcohol.
Substitution: The major product depends on the nucleophile used; for example, using sodium methoxide results in a methoxy ester.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may have applications in treating certain diseases due to its bioactive properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate involves its interaction with specific molecular targets. It is believed to exert its effects by modulating certain biochemical pathways, including the inhibition of specific enzymes and the activation of receptor-mediated signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary data suggest its involvement in the regulation of oxidative stress and inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
- [4-[(E)-3-(4-ethylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate
Uniqueness
Compared to similar compounds, [4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a compound of significant interest in various research fields.
Propriétés
Formule moléculaire |
C27H24O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C27H24O3/c1-20(2)23-12-8-22(9-13-23)10-18-26(28)24-14-16-25(17-15-24)30-27(29)19-11-21-6-4-3-5-7-21/h3-20H,1-2H3/b18-10+,19-11+ |
Clé InChI |
ZWOITPSLJHNNDZ-XOBNHNQQSA-N |
SMILES isomérique |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B15284808.png)
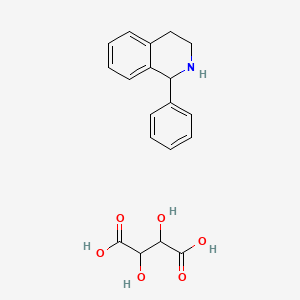
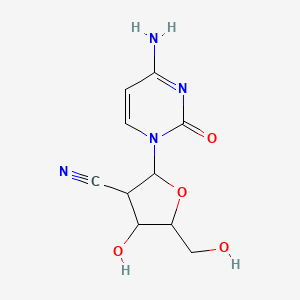
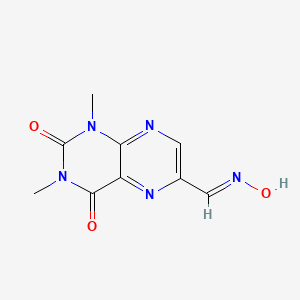
![ethyl 4-(4-bromophenyl)-2-{[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}-3-thiophenecarboxylate](/img/structure/B15284819.png)

![6-hydroxy-1,1,2-trimethyl-5-(1H-tetraazol-5-ylcarbonyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B15284827.png)
![3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B15284832.png)

![butane;ethane;5-methoxy-8-methyl-11-prop-1-en-2-yloxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraen-10-ol;methyl 2-(17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl)acetate](/img/structure/B15284841.png)
![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B15284844.png)
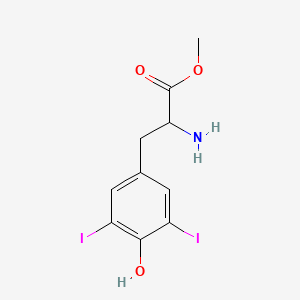
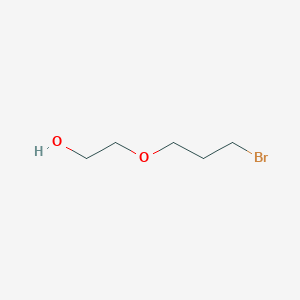
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
